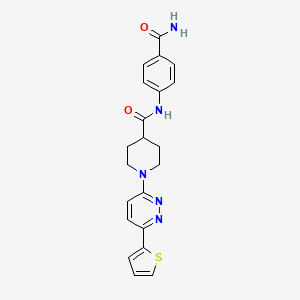
N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H21N5O2S and its molecular weight is 407.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-carbamoylphenyl)-1-(6-(thiophen-2-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N5O2S, with a molecular weight of approximately 407.5 g/mol. The compound features a piperidine ring, a pyridazine moiety, and a thiophene substituent, which contribute to its unique chemical interactions and biological activities .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. The synthetic pathway often focuses on optimizing yield and purity while ensuring the stability of the final product .
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC50 values are comparable to established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Overview
| Cell Line | IC50 Value (µM) | Comparison Drug | Comparison IC50 Value (µM) |
|---|---|---|---|
| A549 | 3.0 | Doxorubicin | 0.5 |
| MCF-7 | 5.85 | 5-Fluorouracil | 4.53 |
The mechanism by which this compound exerts its anticancer effects is still under investigation. Current hypotheses suggest that it may act through the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways .
Enzyme Inhibition
In addition to its anticancer properties, this compound has shown potential as an enzyme inhibitor. It has been evaluated for its activity against various targets, including acetylcholinesterase (AChE) and urease. The results indicate that it could be beneficial in treating conditions associated with these enzymes .
Case Studies and Research Findings
Several studies have documented the biological effects of related compounds, providing insights into the potential applications of this compound:
- Antitumor Activity : A study highlighted the compound's ability to induce apoptosis in cancer cells, evidenced by increased caspase activity and reduced levels of tumor necrosis factor-alpha (TNF-α) .
- Antibacterial Properties : Related compounds have demonstrated antibacterial activity against various strains, suggesting a broader pharmacological profile for derivatives of this class .
- Molecular Docking Studies : Computational studies have predicted binding modes for this compound with key biological targets, enhancing understanding of its mechanism at the molecular level .
Propriétés
IUPAC Name |
N-(4-carbamoylphenyl)-1-(6-thiophen-2-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c22-20(27)14-3-5-16(6-4-14)23-21(28)15-9-11-26(12-10-15)19-8-7-17(24-25-19)18-2-1-13-29-18/h1-8,13,15H,9-12H2,(H2,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGPIJWQJCVDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)C(=O)N)C3=NN=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













